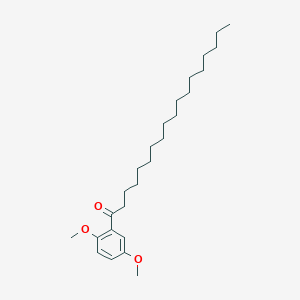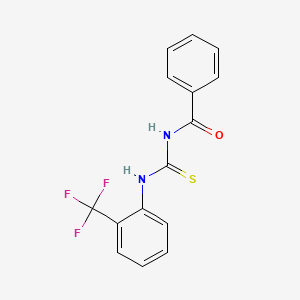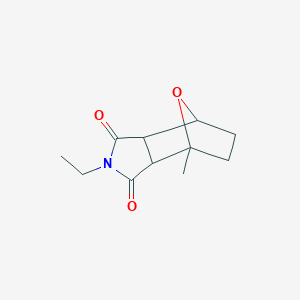![molecular formula C37H28N8 B11955082 2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 321970-24-5](/img/structure/B11955082.png)
2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes two triazolopyrimidine rings connected by a propyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenyl-substituted hydrazines with suitable aldehydes or ketones can lead to the formation of intermediate compounds, which are then subjected to cyclization to form the triazolopyrimidine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazolopyrimidine oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and stability.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties.
Pyrimidine derivatives: Compounds with pyrimidine rings that have comparable stability and reactivity.
Uniqueness
2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine is unique due to its dual triazolopyrimidine structure and the presence of multiple phenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
特性
CAS番号 |
321970-24-5 |
|---|---|
分子式 |
C37H28N8 |
分子量 |
584.7 g/mol |
IUPAC名 |
2-[3-(5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propyl]-5,7-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C37H28N8/c1-5-14-26(15-6-1)30-24-32(28-18-9-3-10-19-28)44-36(38-30)40-34(42-44)22-13-23-35-41-37-39-31(27-16-7-2-8-17-27)25-33(45(37)43-35)29-20-11-4-12-21-29/h1-12,14-21,24-25H,13,22-23H2 |
InChIキー |
NOLZVRPWJXYWNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=NC(=NN23)CCCC4=NN5C(=CC(=NC5=N4)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















